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I. Executive Summary
Regelidine, also known as AVP-923 (marketed as Nuedexta®), is a combination therapeutic

agent comprising dextromethorphan hydrobromide and quinidine sulfate.[1] Dextromethorphan,

the pharmacologically active component in the central nervous system, is an antagonist of the

N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[1][2] Quinidine,

a cytochrome P450 2D6 inhibitor, is included at a sub-therapeutic dose to increase the

bioavailability of dextromethorphan by inhibiting its rapid first-pass metabolism.[1][2] This

combination has been approved by the FDA for the treatment of pseudobulbar affect (PBA) and

has been investigated for other neurological and psychiatric conditions, including agitation in

Alzheimer's disease.[1][3] This document provides an in-depth technical overview of

Regelidine's mechanism of action, pharmacology, and clinical findings, along with relevant

experimental protocols and pathway visualizations.

II. Mechanism of Action
Regelidine's therapeutic effects are attributed to the multifaceted actions of dextromethorphan

on the central nervous system. The primary mechanisms are:

NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are

uncompetitive antagonists of the NMDA receptor.[4] By blocking this receptor, they modulate

glutamatergic neurotransmission, which is implicated in the pathophysiology of various
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neurological disorders. Excessive glutamate activity can lead to excitotoxicity and neuronal

damage.[5]

Sigma-1 Receptor Agonism: Dextromethorphan is a potent agonist of the sigma-1 receptor, a

chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4]

Activation of the sigma-1 receptor modulates calcium signaling, reduces oxidative stress,

and has neuroprotective effects.[6][7]

Quinidine's role is purely pharmacokinetic, increasing the systemic exposure and prolonging

the half-life of dextromethorphan, thus allowing for a therapeutic effect at lower and less

frequent doses of dextromethorphan.[1]

Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Regelidine.
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III. Quantitative Data
Binding Affinities
The following table summarizes the binding affinities (Ki) of dextromethorphan and its primary

active metabolite, dextrorphan.
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Compound Receptor Ki (nM) Notes

Dextromethorphan Sigma-1 142 - 652
Potent agonist activity.

[4]

Dextromethorphan NMDA 500 - 2000
Uncompetitive

antagonist.[4]

Dextrorphan NMDA

~10-fold higher affinity

than

dextromethorphan

More potent NMDA

antagonist than the

parent compound.[8]

Dextrorphan Sigma-1
Lower affinity than

dextromethorphan

Dextromethorphan
Serotonin Transporter

(SERT)

High to moderate

affinity

Dextromethorphan
Norepinephrine

Transporter (NET)
Lower affinity

Pharmacokinetic Parameters
The co-administration of quinidine significantly alters the pharmacokinetics of

dextromethorphan.

Parameter
Dextromethorphan
(DM) Alone

DM with Quinidine
(AVP-923)

Fold Change

Cmax (ng/mL) Low and variable Significantly Increased ~20-fold

AUC (ng*h/mL) Low and variable Significantly Increased ~16-fold

T½ (hours)

2 - 4 hours (in

extensive

metabolizers)

~13 hours ~3-6 fold increase

Metabolite

(Dextrorphan) Levels
High Significantly Reduced
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Note: Values are approximate and can vary based on patient metabolism (extensive vs. poor

CYP2D6 metabolizers). The data illustrates the profound impact of quinidine on

dextromethorphan's bioavailability.

Clinical Efficacy in Pseudobulbar Affect (PBA)
The pivotal clinical trial for PBA (NCT00573443) demonstrated the efficacy of AVP-923.

Outcome Measure
AVP-923 (DM
30mg/Q 10mg)

Placebo p-value

Change in CNS-LS

Score

Significant

improvement
Less improvement < 0.001

Laughing/Crying

Episodes
Significantly reduced Less reduction < 0.01

Quality of Life (QOL) Improved Less improvement < 0.01

Quality of

Relationships (QOR)
Improved Less improvement < 0.01

CNS-LS: Center for Neurologic Study-Lability Scale.

Clinical Efficacy in Agitation in Alzheimer's Disease
A Phase 2 study (NCT01584440) evaluated AVP-923 for agitation in patients with Alzheimer's

disease.[9]
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Outcome Measure
AVP-923 (DM
30mg/Q 10mg)

Placebo p-value

Change in NPI

Agitation/Aggression

Score

-3.3 -1.7 ≤ 0.001

ADCS-CGIC Agitation
Significant

improvement
Less improvement ≤ 0.001

NPI Total Score
Significant

improvement
Less improvement Significant

NPI Caregiver

Distress Score

Significant

improvement
Less improvement Significant

NPI: Neuropsychiatric Inventory; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical

Global Impression of Change.

IV. Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a representative method for determining the binding affinity of

dextromethorphan and its analogs.

Membrane Preparation:

Rat brain tissue is homogenized in a cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged to pellet the membranes.

The pellet is washed and resuspended in an assay buffer to a final protein concentration of

0.2-0.5 mg/mL.[10]

Assay Procedure:

The assay is conducted in a 96-well plate.
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Total Binding: Wells contain the membrane suspension and a radioligand (e.g., [³H]TCP, a

ligand for the NMDA receptor ion channel).[10]

Non-specific Binding: In addition to the membrane and radioligand, a high concentration of

a known NMDA receptor antagonist (e.g., 10 µM MK-801) is added to saturate the

receptors.[10]

Displacement: Wells contain the membrane suspension, radioligand, and varying

concentrations of the test compound (dextromethorphan or dextrorphan).[10]

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.[10]

Data Collection and Analysis:

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

membrane-bound radioligand.

The filters are washed to remove unbound radioligand.

The radioactivity on the filters is measured using a liquid scintillation counter.

Specific binding is calculated by subtracting non-specific binding from total binding.

The data is plotted as a function of the test compound concentration, and the IC50 (the

concentration that inhibits 50% of specific binding) is determined.

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
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Sequential Parallel Comparison Design (SPCD) Clinical
Trial
This design is utilized in clinical trials for conditions with a high placebo effect, such as agitation

in Alzheimer's disease.

Stage 1 (e.g., Weeks 1-5):

Eligible patients are randomized to receive either AVP-923 or a placebo.[9]

Efficacy and safety data are collected.

Inter-stage Analysis:

At the end of Stage 1, patients in the placebo group are identified as either "responders"

or "non-responders" based on predefined criteria (e.g., a certain level of improvement on a

clinical scale).[11]

Stage 2 (e.g., Weeks 6-10):

Patients who were on AVP-923 in Stage 1 continue on AVP-923.[9]

Placebo non-responders are re-randomized to receive either AVP-923 or a placebo.[9]

Placebo responders may also be re-randomized to maintain the blind, but their data may

not be included in the primary efficacy analysis.

Final Analysis:

The primary efficacy analysis pools the data from all patients in Stage 1 and the placebo

non-responders from Stage 2.[12] This method is intended to enrich the study population

with patients less likely to respond to placebo in the second stage, thereby increasing the

statistical power to detect a true drug effect.[12]
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V. Conclusion and Future Directions
Regelidine (AVP-923) represents a novel therapeutic approach by targeting multiple pathways

involved in neurologic and psychiatric disorders. Its established efficacy in treating

pseudobulbar affect has paved the way for investigations into other conditions characterized by

emotional dysregulation and neuronal hyperexcitability, such as agitation in Alzheimer's

disease. The development of a deuterated form, AVP-786, aimed to improve the safety profile

by reducing the required dose of quinidine, although recent clinical trial results for Alzheimer's

agitation have been mixed.

Future research should focus on:

Further elucidating the specific downstream effects of sigma-1 receptor agonism and how

this synergizes with NMDA receptor antagonism.

Identifying patient populations most likely to respond to this therapeutic approach.

Exploring the potential of this combination therapy in other neurological conditions with

shared pathophysiological mechanisms.

This technical guide provides a comprehensive overview of the current understanding of

Regelidine as a potential therapeutic agent, intended to support ongoing and future research

in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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